D-(+)-Cellobiose-13C
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Overview
Description
D-(+)-Cellobiose-13C: is a disaccharide composed of two glucose molecules linked by a β(1→4) bond. The “13C” denotes that the compound is labeled with the carbon-13 isotope, which is often used in various scientific studies to trace metabolic pathways and understand molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Cellobiose-13C typically involves the enzymatic or chemical hydrolysis of cellulose, followed by the incorporation of the carbon-13 isotope. Enzymatic hydrolysis uses cellulase enzymes to break down cellulose into cellobiose, while chemical hydrolysis involves acid treatment under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or fungi are cultured in media containing cellulose substrates labeled with carbon-13. The microorganisms metabolize the cellulose, producing cellobiose-13C as a byproduct .
Chemical Reactions Analysis
Types of Reactions: D-(+)-Cellobiose-13C undergoes various chemical reactions, including:
Oxidation: Oxidation of cellobiose can produce cellobionic acid.
Reduction: Reduction reactions can convert cellobiose into sorbitol.
Substitution: Substitution reactions can introduce different functional groups into the cellobiose molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, are used under specific conditions to achieve substitution reactions.
Major Products:
Oxidation: Cellobionic acid.
Reduction: Sorbitol.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
D-(+)-Cellobiose-13C has numerous applications in scientific research:
Chemistry: Used as a tracer in studying carbohydrate metabolism and enzymatic reactions.
Biology: Helps in understanding the metabolic pathways of glucose and cellulose.
Medicine: Utilized in diagnostic imaging and metabolic studies.
Industry: Employed in the production of biofuels and biodegradable materials.
Mechanism of Action
The mechanism of action of D-(+)-Cellobiose-13C involves its hydrolysis by enzymes such as β-glucosidase, which breaks down the disaccharide into two glucose molecules. These glucose molecules can then enter various metabolic pathways, including glycolysis and the citric acid cycle .
Comparison with Similar Compounds
Cellobiose: The non-labeled form of D-(+)-Cellobiose-13C.
Maltose: Another disaccharide composed of two glucose molecules but linked by an α(1→4) bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.
Uniqueness: this compound is unique due to its carbon-13 labeling, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides insights into metabolic processes that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1/i12+1 |
InChI Key |
DKXNBNKWCZZMJT-VSFMPBPGSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
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